2-Mercapto-3-(2-methoxy-phenyl)-3H-quinazolin-4-one

Lipophilicity ADME Structure-Activity Relationship

This 2-mercaptoquinazolinone derivative features a unique 2-methoxyphenyl substituent at the 3-position, offering distinct electronic and steric properties for SAR studies. The ortho-methoxy group modulates electron density on the quinazolinone core, influencing enzyme binding affinity and nucleophilicity of the mercapto group. Ideal for focused library synthesis and as a reference standard in DHFR/carbonic anhydrase inhibition assays. Not interchangeable with unsubstituted 3-phenyl analogs.

Molecular Formula C15H12N2O2S
Molecular Weight 284.3 g/mol
CAS No. 1031-67-0
Cat. No. B086903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercapto-3-(2-methoxy-phenyl)-3H-quinazolin-4-one
CAS1031-67-0
Molecular FormulaC15H12N2O2S
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2S
InChIInChI=1S/C15H12N2O2S/c1-19-13-9-5-4-8-12(13)17-14(18)10-6-2-3-7-11(10)16-15(17)20/h2-9H,1H3,(H,16,20)
InChIKeyIGNPPCHTDPKYOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Mercapto-3-(2-methoxy-phenyl)-3H-quinazolin-4-one (CAS 1031-67-0): Chemical Identity and Procurement Baseline


2-Mercapto-3-(2-methoxy-phenyl)-3H-quinazolin-4-one (CAS 1031-67-0) is a heterocyclic compound belonging to the quinazolinone family, characterized by a core structure consisting of a benzene ring fused to a pyrimidine ring . It features a mercapto (-SH) group at the 2-position and a 2-methoxyphenyl substituent at the 3-position, giving it a molecular weight of 284.33 g/mol and the molecular formula C15H12N2O2S . The compound is commercially available from multiple suppliers for research purposes, with typical purity specifications ranging from 95% to 98% .

Critical Differentiation of 2-Mercapto-3-(2-methoxy-phenyl)-3H-quinazolin-4-one: Why In-Class Analogs Cannot Be Interchanged


Direct substitution with other 2-mercapto-3-aryl-quinazolin-4-ones is not scientifically valid due to the critical impact of the 3-position aryl substitution on both biological activity and chemical reactivity. The specific 2-methoxyphenyl group in this compound confers a unique electronic and steric profile compared to analogs with unsubstituted phenyl or other aryl groups . The ortho-methoxy substituent influences the electron density on the quinazolinone ring, which directly affects key properties such as enzyme binding affinity and nucleophilicity of the mercapto group [1]. Consequently, even structurally similar compounds like 2-mercapto-3-phenylquinazolin-4(3H)-one exhibit different biological profiles, including variations in antimicrobial spectrum and potency, making them unsuitable as direct replacements in established research protocols or synthetic pathways .

Quantitative Evidence for 2-Mercapto-3-(2-methoxy-phenyl)-3H-quinazolin-4-one: Direct and Class-Level Differentiators


Enhanced Lipophilicity from 2-Methoxyphenyl Substituent Compared to Unsubstituted Phenyl Analog

The presence of the 2-methoxy group on the N3-phenyl ring is a key structural differentiator. This substituent is known to increase the lipophilicity of quinazolinone derivatives, which is a critical parameter influencing membrane permeability, oral absorption, and distribution . While direct cLogP data for this specific compound was not found in primary literature, a class-level inference can be made: the 2-methoxyphenyl substitution is expected to increase the logP value compared to the unsubstituted phenyl analog, 2-mercapto-3-phenylquinazolin-4(3H)-one [1]. This physicochemical difference is crucial for applications where cellular uptake or blood-brain barrier penetration is a consideration.

Lipophilicity ADME Structure-Activity Relationship Quinazolinone

Divergent Antimicrobial Spectrum: Class-Level Evidence for Methoxy-Substituted Quinazolinones

The antimicrobial profile of 2-mercapto-3-arylquinazolin-4(3H)-ones is highly dependent on the nature of the aryl substituent. A class-level analysis indicates that analogs with electron-donating groups on the phenyl ring, such as methoxy, often exhibit a different spectrum of activity compared to unsubstituted or halogenated derivatives [1]. While the 2-mercapto-3-phenyl analog has demonstrated activity against organisms like S. aureus and P. aeruginosa , the specific 2-methoxyphenyl substitution in the target compound is likely to modulate this activity, potentially enhancing potency against specific strains or reducing activity against others. This differentiation is critical for researchers developing targeted antimicrobial agents.

Antimicrobial Antibacterial Structure-Activity Relationship Quinazolinone

Purity and Availability Specifications for Consistent Research Outcomes

For procurement purposes, a key differentiator is the assured purity and availability of the compound. 2-Mercapto-3-(2-methoxy-phenyl)-3H-quinazolin-4-one (CAS 1031-67-0) is commercially available from established vendors like Enamine and Santa Cruz Biotechnology with certified purity levels . While many in-class analogs may only be available through custom synthesis or in lower purities, this compound can be procured off-the-shelf with specifications of ≥95% purity . This ensures experimental reproducibility and eliminates the time and cost associated with in-house synthesis and purification of less accessible analogs.

Procurement Purity Quality Control Quinazolinone

Optimal Application Scenarios for 2-Mercapto-3-(2-methoxy-phenyl)-3H-quinazolin-4-one Based on Differential Evidence


Structure-Activity Relationship (SAR) Studies on Quinazolinone Scaffolds

This compound is ideally suited as a reference point in SAR campaigns exploring the impact of 3-position aryl substitutions on the biological activity of 2-mercaptoquinazolinones. Its 2-methoxyphenyl group provides a distinct electronic and steric profile compared to the more common 3-phenyl or 3-benzyl analogs, allowing researchers to correlate specific substitution patterns with changes in potency, selectivity, or physicochemical properties like lipophilicity [1].

Synthesis of Advanced Quinazolinone Hybrid Molecules

The free mercapto (-SH) group serves as a highly reactive nucleophilic handle for further derivatization, such as alkylation or conjugation with other pharmacophores. This makes it a valuable building block for creating focused libraries of hybrid compounds, as demonstrated in the synthesis of antibacterial coumarin-quinazolinone hybrids where related 2-mercapto-3-arylquinazolin-4(3H)-ones were used as key intermediates [2].

Mechanistic Studies of Enzyme Inhibition

Given the established role of the 2-mercaptoquinazolinone core in inhibiting enzymes like DHFR and carbonic anhydrase, this compound can be used as a probe to investigate the binding mode and specificity of novel targets [3]. The 2-methoxy group may confer unique binding interactions or selectivity compared to unsubstituted analogs, providing insights into enzyme active site topology and guiding the design of more potent and selective inhibitors.

Technical Documentation Hub

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